Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate
Description
Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-[4-(2-amino-2-oxoethyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)7-12-4-2-8(3-5-12)6-9(11)13/h8H,2-7H2,1H3,(H2,11,13) |
InChI Key |
CDDKQZDGFIXRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes a series of reactions to introduce the desired functional groups. This may involve alkylation, acylation, or other functionalization reactions.
Introduction of Amino and Oxo Groups:
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperazine, and their various substituted derivatives.
Amino Acid Derivatives: Compounds containing amino and oxo groups, such as amino acids and their derivatives.
Uniqueness: Methyl 2-(4-(2-amino-2-oxoethyl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
